{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound characterized by its unique structure, which includes cyclopropyl, pyrazolyl, and dimethylpyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and pyrazolyl intermediates, followed by their coupling under controlled conditions. Common methods include:
Pyrazole Formation: Pyrazole rings are often synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The final step involves coupling the cyclopropyl and pyrazolyl intermediates using reagents such as palladium catalysts under inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Scientific Research Applications
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine: Unique due to its specific substitution pattern and combination of functional groups.
Other Pyrazolyl Compounds: Compounds with similar pyrazolyl structures but different substituents, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of cyclopropyl and pyrazolyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H25N5 |
---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H25N5/c1-11(2)21-15(7-16(19-21)13-5-6-13)10-17-8-14-9-18-20(4)12(14)3/h7,9,11,13,17H,5-6,8,10H2,1-4H3 |
InChI Key |
OGMJGDRQYKLHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC(=NN2C(C)C)C3CC3 |
Origin of Product |
United States |
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